molecular formula C5H5ClN2O B14850672 4-Amino-5-chloropyridin-3-OL CAS No. 1393560-23-0

4-Amino-5-chloropyridin-3-OL

Cat. No.: B14850672
CAS No.: 1393560-23-0
M. Wt: 144.56 g/mol
InChI Key: XPGFZVAEYPVYAC-UHFFFAOYSA-N
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Description

Contextualization of Substituted Aminopyridinols in Heterocyclic Chemistry

Substituted aminopyridinols are a class of heterocyclic compounds that feature both an amino (-NH2) and a hydroxyl (-OH) group on the pyridine (B92270) ring. This dual functionality imparts a unique electronic and reactive character to the molecule. The amino group, being an electron-donating group, and the hydroxyl group, capable of both donation and acceptance of electron density, along with the electronegative nitrogen atom in the ring, create a complex and interesting electronic environment. This often leads to a range of biological activities and makes them valuable intermediates in organic synthesis.

Overview of Scientific Literature on Pyridinol Derivatives

The broader family of pyridinol derivatives has been the subject of extensive research. Pyridinols, also known as hydroxypyridines, and their derivatives are key components in numerous pharmaceuticals and agrochemicals. For instance, pyridinol-based structures are found in drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The synthesis of various substituted pyridinols is well-documented, with numerous methods developed to access different substitution patterns on the pyridine ring.

Structural Significance and Potential for Chemical Transformations

The specific arrangement of substituents in 4-Amino-5-chloropyridin-3-OL—an amino group at position 4, a chlorine atom at position 5, and a hydroxyl group at position 3—presents a unique platform for chemical exploration. The chlorine atom, a halogen, can serve as a leaving group in various cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. The amino and hydroxyl groups are also amenable to a variety of chemical modifications, such as acylation, alkylation, and diazotization, further expanding the potential for creating a diverse library of derivatives. The relative positions of these functional groups can also lead to interesting intramolecular interactions and cyclization reactions, opening avenues for the synthesis of novel fused heterocyclic systems.

A search of existing literature and chemical databases reveals that while the parent compound this compound is known, as evidenced by its entry in the PubChem database, there is a notable scarcity of dedicated research articles detailing its synthesis, comprehensive characterization, and reactivity. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H5ClN2O nih.gov
Molecular Weight 144.56 g/mol synquestlabs.comazurewebsites.net
CAS Number 1227508-94-2 synquestlabs.comazurewebsites.net

Identification of Key Research Areas and Gaps for this compound

The current body of scientific knowledge presents a clear research gap concerning this compound. The primary areas that warrant investigation include:

Development of a robust and efficient synthesis: While general methods for the synthesis of substituted pyridines exist, a specific and optimized route to this compound has not been reported in detail.

Comprehensive spectroscopic characterization: Detailed analysis using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required to fully elucidate its structural and electronic properties. Although data for related compounds like 3-amino-4-chloropyridine (B21944) and 4-amino-2-chloropyridine (B126387) are available, specific data for the title compound is lacking. nih.govchemicalbook.com

Exploration of its chemical reactivity: Systematic studies on the reactivity of the chloro, amino, and hydroxyl groups are needed to understand its potential as a building block in organic synthesis.

Investigation of its biological activity: Given the known biological activities of other pyridinol derivatives, screening this compound and its derivatives for potential pharmacological properties would be a logical and promising research direction.

The following sections will delve deeper into the known information regarding this compound and its analogs, highlighting the potential for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1393560-23-0

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

4-amino-5-chloropyridin-3-ol

InChI

InChI=1S/C5H5ClN2O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,(H2,7,8)

InChI Key

XPGFZVAEYPVYAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)O

Origin of Product

United States

Synthetic Methodologies for 4 Amino 5 Chloropyridin 3 Ol and Analogues

Conventional Chemical Synthesis Strategies

Traditional organic synthesis provides a toolbox of reactions for the functionalization of pyridine (B92270) rings. These methods often involve sequential introduction of the required functional groups or the construction of the pyridine ring from acyclic precursors.

Halogenation and Amination Sequences for Pyridine Ring Functionalization

The introduction of halogen and amino groups onto a pyridine ring is a common strategy for building complex derivatives. Halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. nsf.govnih.gov Electrophilic aromatic substitution, for instance, typically necessitates strong acids and high temperatures. nsf.govnih.gov

A notable approach for 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nsf.govnih.govresearchgate.net This method transforms the electron-deficient pyridine into a more reactive acyclic intermediate that readily undergoes regioselective halogenation under mild conditions. nsf.govresearchgate.net For the synthesis of aminopyridines, the Chichikov reaction, which involves treating pyridine with sodium amide, is a classic method for direct amination, primarily at the 2-position. youtube.com Nucleophilic aromatic substitution (SNAr) on pre-halogenated pyridines is another widely used method for introducing amino groups. For example, 3,4,5-trihalopyridines can undergo SNAr displacement of the 4-chloro substituent with various amines. researchgate.net

A specific patent describes the preparation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid from 3,4,5,6-tetrachloropyridine-2-carbonitrile (B103138) via an ammonolysis reaction followed by hydrolysis, with a total yield of 70-80%. google.com This highlights a sequential amination and functional group transformation approach.

Hydroxylation Reactions in Pyridine Synthesis

Direct hydroxylation of the pyridine ring, particularly at the C3 position, is a difficult transformation due to the electronic properties of the heterocycle. nih.govacs.org One innovative and efficient method involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This metal-free process is operationally simple and tolerates a wide variety of functional groups, providing access to diverse C3-hydroxylated pyridines. nih.govacs.org The resulting 3-pyridinols are valuable building blocks for further synthetic modifications. nih.gov

Another strategy for preparing pyridin-2-ones is the treatment of pyridine N-oxides with acetic anhydride (B1165640), followed by hydrolysis. youtube.com While direct oxidative hydroxylation of pyridines with reagents like sodium or potassium hydroxide (B78521) is often inefficient and requires high temperatures, the oxidation of pyridine-derived boronic acids or their esters presents a more controlled alternative. youtube.com

The following table summarizes different hydroxylation approaches for the pyridine ring:

MethodDescriptionKey Features
Photochemical Isomerization of Pyridine N-OxidesA metal-free method that proceeds via photochemical valence isomerization to yield C3-hydroxy pyridine derivatives. nih.govacs.orgHigh regioselectivity for the C3 position, operational simplicity, and compatibility with diverse functional groups. nih.govacs.org
Pyridine N-oxide RearrangementTreatment of pyridine N-oxides with acetic anhydride followed by hydrolysis to produce 2-pyridones. youtube.comA well-established method for introducing a hydroxyl group at the 2-position. youtube.com
Oxidation of Pyridine Boronic AcidsHydroxylation through the oxidation of boronic acids or their esters derived from pyridines. youtube.comOffers a more controlled approach compared to direct oxidation of the pyridine ring. youtube.com

Ring-Forming and Cyclization Approaches to Pyridinols

Constructing the pyridine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. baranlab.org These methods, often referred to as ring-forming or cyclization reactions, allow for the incorporation of desired substituents from the outset. wikipedia.org

Common approaches include the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.orgacsgcipr.org For example, the Hantzsch pyridine synthesis involves the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Another classical method is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or amines.

Cycloaddition reactions, particularly inverse-demand Diels-Alder reactions of heterocyclic azadienes, have become a favored method for constructing pyridine rings. baranlab.org These reactions are often followed by an extrusion or scission of a part of the resulting bicyclic intermediate to yield the aromatic pyridine ring. baranlab.org While ring expansion from five-membered rings is also a possibility, such approaches are generally less common due to lower yields and narrower applicability. baranlab.org

Transformation of Pyrimidine (B1678525) Precursors to Pyridines

An emerging and efficient strategy for pyridine synthesis involves the skeletal editing of pyrimidines. chinesechemsoc.orgchinesechemsoc.org This "two-atom swap" approach allows for the conversion of a pyrimidine ring into a pyridine ring. chinesechemsoc.orgchinesechemsoc.org The process typically involves a two-step, one-pot reaction where the pyrimidine is first activated, for example with trifluoromethanesulfonic anhydride (Tf2O), and then undergoes nucleophilic addition and a Dimroth rearrangement to yield the pyridine product. chinesechemsoc.orgchinesechemsoc.org

This method is notable for its mild reaction conditions and broad substrate scope, accommodating pyrimidines with both electron-rich and electron-withdrawing groups. chinesechemsoc.orgchinesechemsoc.org It has also shown potential for the late-stage functionalization of complex and bioactive molecules, offering a rapid way to generate structural diversity without resorting to de novo synthesis. chinesechemsoc.org The transformation can be viewed as a C–N to C–C replacement within the heterocyclic core. chinesechemsoc.org

Biocatalytic Synthesis and Biotransformation Routes

Biocatalysis offers an attractive and often more selective alternative to traditional chemical synthesis for the functionalization of pyridine rings. Enzymes can operate under mild conditions and exhibit high regioselectivity, which can be difficult to achieve with conventional methods.

Enzyme-Mediated Hydroxylation for Regioselective Functionalization

Enzymes, particularly monooxygenases, have been successfully employed for the regioselective hydroxylation of pyridine derivatives. nih.gov Whole cells of certain bacterial strains, such as Burkholderia sp. MAK1, have demonstrated the ability to efficiently hydroxylate various pyridin-2-ols and pyridin-2-amines at the 5-position. nih.gov For instance, this biocatalyst can convert 2-amino-4-chloropyridine (B16104) into 6-amino-4-chloropyridin-3-ol. nih.gov Such biocatalytic methods are particularly valuable for producing aminopyridinols, for which chemical synthetic routes are often limited or inefficient. nih.gov

Flavoprotein monooxygenases (FPMOs) are another class of enzymes capable of catalyzing hydroxylation reactions on the pyridine ring. asm.org For example, the HspB enzyme from Pseudomonas putida S16 facilitates the hydroxylation of 6-hydroxy-3-succinoyl-pyridine. asm.org The specificity of these enzymes can be harnessed to produce highly functionalized pyridines that would be challenging to access through other means. ukri.org

The following table details examples of enzyme-mediated hydroxylation of pyridine derivatives:

Enzyme/OrganismSubstrateProductKey Findings
Burkholderia sp. MAK1 (whole cells)Pyridin-2-amines and Pyridin-2-ols5-hydroxy derivativesEfficient conversion of various substituted pyridines, including the formation of 6-amino-4-chloro-pyridin-3-ol. nih.gov
HspB (Flavoprotein monooxygenase) from Pseudomonas putida S166-hydroxy-3-succinoyl-pyridine2,5-dihydroxypyridine and succinic acidCatalyzes both hydroxylation and C-C bond cleavage of the pyridine ring substrate. asm.org

Whole-Cell Bioconversion Systems for Pyridinol Production

The use of enzymes or whole-cell systems presents a compelling alternative for producing hydroxylated pyridines, particularly aminopyridinols, where traditional chemical synthesis methods may be inefficient. nih.gov Biotransformation, which involves the conversion of a substrate into a desired product through one or a few enzymatic steps within a whole cell, is a rapidly advancing field. researchgate.net

Researchers have successfully employed whole bacterial cells for the oxyfunctionalization of the pyridine ring. For instance, the pyridin-2-ol-degrading bacterium Burkholderia sp. MAK1 has been identified as an effective biocatalyst for the hydroxylation of various pyridin-2-amines and pyridin-2-ols into their 5-hydroxy derivatives. nih.gov This method leverages the natural metabolic pathways of the microorganism to achieve specific chemical transformations. nih.gov

Beyond hydroxylation, whole-cell biocatalysis is being developed for a range of pyridine derivatives. A novel one-pot biocatalytic process using recombinant microbial whole cells has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving titers over 12 g L⁻¹. rsc.org Similarly, 3-(Aminomethyl) pyridine (3-AMP) has been synthesized for the first time using biocatalysts that co-express specific enzymes in one pot, resulting in a high-yield, self-sufficient system. researchgate.net These processes highlight the versatility of whole-cell systems in producing functionalized pyridines through environmentally favorable routes. researchgate.net

Evaluation of Biocatalyst Efficiency and Specificity in Pyridine Derivatization

The effectiveness of a biocatalyst is measured by its efficiency (yield, conversion rate) and specificity (production of the target molecule without significant byproducts). The Burkholderia sp. MAK1 system has been shown to be capable of hydroxylating a variety of substituted pyridin-2-amines. nih.gov In one specific biotransformation, it converted 3-chloropyridin-2-amine into 6-amino-5-chloro-pyridin-3-ol with a production yield of 34%. nih.gov

The efficiency of these systems is often highly dependent on reaction conditions. For the bioconversion of 4-chloropyridin-2-amine using Burkholderia sp. MAK1, the production rate of 6-amino-4-chloro-pyridin-3-ol was most rapid at 30°C and 35°C, reaching up to 7.4 mg (g biomass)⁻¹ h⁻¹. nih.gov However, higher temperatures proved unfavorable, likely due to the inactivation of the biocatalyst. nih.gov

Other whole-cell systems have demonstrated remarkable efficiency and specificity. The biocatalytic synthesis of 3-(Aminomethyl) pyridine achieved a 93% yield and a titer of 40.6 mM. researchgate.net In another example, the biocatalytic deracemization of an alcohol to produce (R)-α-methyl-4-pyridinemethanol reached a 99% yield with 97% enantiomeric excess under optimized conditions. researchgate.net The specificity of these systems is a key advantage, as demonstrated by resting cells of Comamonas testosteroni 63, which rapidly converted pyrimidine almost stoichiometrically to uracil, which accumulated in the cell suspension. oup.com

BiocatalystSubstrateProductYield / TiterSource
Burkholderia sp. MAK13-chloropyridin-2-amine6-amino-5-chloro-pyridin-3-ol34% nih.gov
Recombinant E. coli2,6-lutidine2,6-bis(hydroxymethyl)pyridine>12 g L⁻¹ rsc.org
Recombinant E. coli (co-expressing ncCAR & OATA)Nicotinic Acid3-(Aminomethyl) pyridine93% (4.4 g/L) researchgate.net
Candida parapsilosisrac-α-methyl-4-pyridinemethanol(R)-α-methyl-4-pyridinemethanol99% researchgate.net
Comamonas testosteroni 63PyrimidineUracil>98% oup.com

Utilization of Specific Precursors and Starting Materials

Application of Chloropyridinamines as Synthetic Intermediates

Chloropyridinamines are important pharmaceutical and pesticide intermediates. chemicalbook.com For example, 4-Amino-2-chloropyridine (B126387) is a key substance in the synthesis of Forchlorfenuron (KT-30), a highly active cytokinin that promotes plant tissue growth and can increase yields for various fruit crops. chemicalbook.com The value of these intermediates drives research into efficient synthetic routes, such as the 2-chloropyridine (B119429) nitration reduction method. chemicalbook.com

The conversion of aminopyridines to chloropyridines is a fundamental transformation. A one-pot synthesis method has been developed to convert aminopyridines into chloropyridines via diazotization, which proceeds through an in situ generated pyridyl triflate intermediate. tpu.ru This method provides good yields and demonstrates the direct synthetic relationship between these two classes of pyridine derivatives. tpu.ru

Derivations from Halogenated Pyridine Building Blocks

Halogenated pyridines are fundamental building blocks for synthesizing a vast array of more complex molecules, including pharmaceuticals and agrochemicals. nih.govacs.org The carbon-halogen bond is a versatile handle that enables a variety of subsequent chemical modifications with precise regiocontrol, often through cross-coupling reactions or nucleophilic aromatic substitution (SNAr). tpu.runih.gov While chloropyridines are the most commercially available, fluoropyridines can exhibit faster reaction rates in SNAr reactions. acs.org

The strategic placement of halogens allows for iterative diversification of the pyridine core. For instance, 3,4,5-trihalopyridines can undergo microwave-assisted nucleophilic aromatic substitution with various primary and secondary amines to efficiently prepare synthetically important 4-amino-3,5-dihalopyridines. researchgate.net This selective substitution at the 4-position leaves the halogens at the 3- and 5-positions available for subsequent functionalization, such as palladium-mediated cross-coupling reactions. researchgate.net This step-wise approach allows for the controlled construction of highly substituted pyridine structures from a single halogenated precursor.

Halogenated Pyridine PrecursorAmine ReagentResulting 4-Amino-3,5-dihalopyridineReported YieldSource
3,4,5-trichloropyridineMorpholine4-(3,5-dichloropyridin-4-yl)morpholine99% researchgate.net
3,4,5-trichloropyridinePyrrolidine4-(pyrrolidin-1-yl)-3,5-dichloropyridine98% researchgate.net
3,4,5-trichloropyridinePiperidine (B6355638)4-(piperidin-1-yl)-3,5-dichloropyridine99% researchgate.net
3-bromo-4,5-dichloropyridineMorpholine4-(3-bromo-5-chloropyridin-4-yl)morpholine99% researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Achieving a balance between product yield, cost, and the number of synthetic steps is critical in chemical manufacturing, making the optimization of reaction conditions essential. Key factors that influence a reaction's outcome include temperature, pressure, reactant concentrations, and the choice of solvent or catalyst.

In the synthesis of substituted pyridazinones, for example, reaction conditions are tailored to the specific substrate; some reactions are stirred at room temperature for up to 2 hours, while others require refluxing for 3 hours to proceed to completion. core.ac.uk Following the reaction, purification steps such as extraction and recrystallization from specific solvents like ethanol (B145695) are employed to isolate the final product with high purity. core.ac.uk

A detailed study on the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid demonstrated the impact of systematic optimization. researchgate.net Researchers examined the influence of the molar ratio of reactants, their concentration, and the reaction temperature and time. They determined that a temperature range of 60–70°C and a reaction time of 50–70 minutes were optimal for the formation of the guanylhydrazide intermediate. researchgate.net

Optimization is equally crucial in biocatalysis. In the synthesis of (R)-α-methyl-4-pyridinemethanol, researchers systematically varied conditions to maximize yield and enantiomeric excess. researchgate.net Their findings, summarized in the table below, show that optimal results were achieved at a specific pH, temperature, and substrate concentration over a 48-hour period. researchgate.net

ParameterTested Range / ValuesOptimal ConditionResult at OptimumSource
Substrate Concentration1-10 mM5 mM99% Yield, 97.2% ee researchgate.net
pH6.0 - 10.08.0
Temperature20 - 40°C30°C
Reaction Time12 - 72 hours48 hours

Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Chloropyridin 3 Ol

Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient, a characteristic that is modulated by the electronic effects of its substituents. This property makes it susceptible to attack by nucleophiles, particularly when a good leaving group is present on the ring. In 4-Amino-5-chloropyridin-3-ol, the chloro group serves as this leaving group, and its reactivity is influenced by the activating effects of the amino and hydroxyl substituents.

Reactivity of the Chloro Substituent Towards Nucleophiles

The chloro substituent at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. quimicaorganica.orgyoutube.com A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyridine ring is restored. masterorganicchemistry.com

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In the case of this compound, the amino and hydroxyl groups are electron-donating by resonance. However, the inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates this reaction. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, play a crucial role in determining the outcome and efficiency of the substitution. For instance, strong nucleophiles like amines, alkoxides, and thiolates are commonly used to displace the chloro group in related halopyridines. quimicaorganica.orgmdpi.com

NucleophileProduct TypeReaction Conditions
Amines (R-NH₂)4,5-Diaminopyridin-3-ol derivativesVaries (e.g., heat, base catalysis)
Alkoxides (R-O⁻)5-Alkoxy-4-aminopyridin-3-ol derivativesBase catalysis
Thiolates (R-S⁻)4-Amino-5-(alkylthio)pyridin-3-ol derivativesBase catalysis

This table presents potential nucleophilic substitution reactions based on the known reactivity of halopyridines. Specific experimental data for this compound may vary.

Participation of Amino and Hydroxyl Groups in Nucleophilic Processes

The amino and hydroxyl groups on the pyridine ring are themselves nucleophilic and can participate in reactions. youtube.com While they primarily act as activating groups for SNAr at the C5 position, they can also engage in intramolecular reactions under specific conditions. Intramolecular nucleophilic substitution can occur if a suitable electrophilic center is present within the same molecule, leading to the formation of cyclic structures. youtube.comyoutube.comyoutube.com

For example, if the amino or hydroxyl group is acylated, a subsequent intramolecular rearrangement could occur where the other group acts as an internal nucleophile. Research on 3-halo-4-aminopyridines has shown that N-acylated intermediates can undergo an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion and the formation of pyridin-4-yl α-substituted acetamide (B32628) products. nih.gov This highlights the potential for the amino group to participate directly in nucleophilic processes beyond simply modulating the ring's electronics. nih.gov

Electrophilic Aromatic Substitution Patterns in Substituted Pyridinols

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen, which deactivates the ring towards electrophilic attack. youtube.comwikipedia.org This deactivation is often exacerbated in acidic media, commonly used for SEAr reactions, as the nitrogen atom becomes protonated, further increasing its electron-withdrawing nature. youtube.com

However, the presence of strong electron-donating groups, such as the amino (-NH₂) and hydroxyl (-OH) groups in this compound, can counteract this deactivation. wikipedia.orglibretexts.org These groups are ortho, para-directing activators. In this specific molecule:

The amino group at C4 strongly activates the ortho positions (C3 and C5) and the para position (no free para position).

The hydroxyl group at C3 strongly activates its ortho positions (C2 and C4) and its para position (C6).

The combined effect of these groups, along with the chloro substituent, directs incoming electrophiles. The most likely positions for electrophilic attack would be C2 and C6, which are activated by the hydroxyl and amino groups, respectively, and are sterically accessible. The directing effects are summarized below:

PositionInfluence of SubstituentsPredicted Reactivity
C2 Activated by ortho -OH and meta -NH₂.Favorable for electrophilic attack.
C6 Activated by para -OH and meta -NH₂.Favorable for electrophilic attack.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgyoutube.com However, the conditions must be carefully controlled to avoid side reactions, such as oxidation of the activating groups or N-oxide formation. youtube.comlibretexts.org The reaction proceeds via the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. dalalinstitute.commasterorganicchemistry.com

Oxidation and Reduction Chemistry of the Pyridine Ring

The pyridine ring and its substituents can undergo both oxidation and reduction reactions, which are fundamental transformations in organic chemistry involving the transfer of electrons. pharmdguru.comyoutube.comyoutube.comyoutube.com

Oxidation: The electron-rich nature imparted by the amino and hydroxyl groups makes the ring susceptible to oxidation. Strong oxidizing agents can potentially lead to ring-opening or the formation of pyridine N-oxides. The amino group itself can be oxidized. For instance, the oxidation of aminopyridines can sometimes yield nitro derivatives, although this often requires specific reagents to avoid over-oxidation or degradation of the starting material. The formation of pyridine N-oxides can be a strategic move to modify the reactivity of the pyridine ring, as the N-oxide group can activate the ring for certain nucleophilic substitutions and alter the regioselectivity of electrophilic substitutions. youtube.com

Reduction: The pyridine ring can be reduced to a dihydropyridine, tetrahydropyridine, or piperidine (B6355638) ring system, depending on the reducing agent and reaction conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common method for complete reduction to the corresponding piperidine derivative. Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed, often leading to partial reduction. The chloro substituent may also be susceptible to reduction (hydrodehalogenation) under certain catalytic hydrogenation conditions.

Acid-Base Equilibria and Tautomerism in Aminopyridinols

The presence of acidic (hydroxyl) and basic (amino and ring nitrogen) functional groups means that this compound can exist in various protonated or deprotonated forms depending on the pH of the medium. mdpi.com

Basicity: The ring nitrogen and the exocyclic amino group are both basic sites. The ring nitrogen's basicity is generally lower than that of the amino group in aminopyridines. Protonation can occur at either nitrogen, and the relative basicities (pKa of the conjugate acids) will determine the predominant species in acidic solution.

Acidity: The hydroxyl group is phenolic in nature and is thus acidic. In basic media, it can be deprotonated to form a phenoxide-like species.

Tautomerism: Aminopyridinols can exhibit complex tautomeric equilibria. For this compound, several tautomeric forms are possible:

Amino-hydroxy form: The structure as named, this compound.

Imino-keto form: Tautomerization involving the amino group and the ring can lead to an imino-pyridone structure.

Amino-pyridone form: The hydroxyl group can tautomerize to a keto group, resulting in a pyridone structure, specifically 4-amino-5-chloro-1H-pyridin-3(2H)-one or 4-amino-5-chloro-1H-pyridin-3(4H)-one.

Computational studies on related systems, such as 2-aminopyrrole, demonstrate the complexity of these equilibria, where multiple amino and imino tautomers can coexist. mdpi.com The relative stability of these tautomers is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. The enol form is often found to be the most stable tautomer in similar Schiff base systems. rsc.org

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its behavior and designing synthetic routes.

Nucleophilic Aromatic Substitution (SNAr): The mechanism involves the initial attack of a nucleophile to form a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The stability of this intermediate is key to the reaction's feasibility. The electron-withdrawing nature of the pyridine nitrogen and the ability of the substituents to delocalize the negative charge are critical factors. The subsequent loss of the chloride ion is typically fast and restores the aromatic system. youtube.commasterorganicchemistry.com

Electrophilic Aromatic Substitution (SEAr): This proceeds via a two-step mechanism involving the formation of a positively charged arenium ion (sigma complex). dalalinstitute.commasterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile, is the rate-determining step as it disrupts the stable aromatic system. masterorganicchemistry.com The regioselectivity is governed by the ability of the existing substituents (-NH₂, -OH, -Cl) to stabilize the positive charge of the arenium ion intermediate through resonance and inductive effects. The final step is a rapid deprotonation to regenerate the aromatic ring. masterorganicchemistry.com

Intramolecular Reactions: In cases of intramolecular nucleophilic substitution, the mechanism often involves the formation of a cyclic transition state. youtube.comyoutube.com The rate of these reactions is highly dependent on the length and flexibility of the chain connecting the nucleophilic and electrophilic centers, which determines the entropic and enthalpic favorability of ring closure. youtube.com

Computational chemistry plays a significant role in elucidating these mechanisms by modeling transition states and reaction intermediates, providing insights into energy barriers and reaction pathways that can be difficult to observe experimentally. rsc.org

Aromatic Nucleophilic Substitution (SNAr) Mechanisms in Halogenated Pyridines

Aromatic nucleophilic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient, such as pyridines. researchgate.netyoutube.com This reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group, like a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity of halogenated pyridines in SNAr reactions is influenced by the nature and position of the substituents on the ring. Electron-withdrawing groups enhance reactivity by stabilizing the negative charge of the Meisenheimer intermediate, while electron-donating groups have the opposite effect. In the case of this compound, the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing nature of the pyridine nitrogen would create a nuanced reactivity profile that requires specific investigation. Studies on related compounds, such as 3,4,5-trihalopyridines, have shown that the position of the halogen atoms and the nature of the nucleophile are critical in determining the outcome of the reaction. researchgate.net

Characterization of Pre-reactive Molecular Complexes and Meisenheimer Complexes

For this compound, the characterization of these complexes would involve techniques such as NMR spectroscopy and computational modeling. For instance, Density Functional Theory (DFT) calculations have been used to study the structure and stability of related Schiff base complexes, demonstrating the power of computational chemistry in elucidating molecular structures and interactions. youtube.com However, no such studies have been published specifically for the pre-reactive or Meisenheimer complexes of this compound.

Analysis of Transition States and Intrinsic Reaction Coordinates

Understanding the transition state, the highest energy point along the reaction pathway, is fundamental to a complete mechanistic picture. The energy of the transition state determines the activation energy and thus the rate of the reaction. Computational methods, such as the calculation of the Intrinsic Reaction Coordinate (IRC), can map the entire reaction pathway from reactants to products, passing through the transition state. rsc.org This analysis provides a detailed view of the geometric and electronic changes that occur during the reaction. While IRC analysis has been applied to various chemical reactions, its application to the reactions of this compound has not been documented.

Understanding Competitive Reaction Pathways

Molecules with multiple functional groups, like this compound, can often undergo several different reactions simultaneously, leading to a mixture of products. These are known as competitive reaction pathways. For example, depending on the reaction conditions and the nature of the attacking reagent, reactions could potentially occur at the chlorine-bearing carbon, the amino group, or the hydroxyl group. A thorough investigation would be required to determine the factors that favor one pathway over another. Such studies are crucial for synthetic chemists who wish to selectively produce a desired compound. Without experimental or computational data for this compound, the nature and extent of any competitive pathways remain unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different proton environments within the molecule. The pyridine ring contains two aromatic protons, while the amino (-NH₂) and hydroxyl (-OH) groups also have exchangeable protons.

The anticipated chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating amino group and hydroxyl group, along with the electron-withdrawing chlorine atom, will modulate the electron density around the ring protons.

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-2~7.5 - 8.0SingletExpected to be downfield due to the anisotropic effect of the neighboring nitrogen atom.
H-6~7.0 - 7.5SingletInfluenced by the adjacent amino and chloro substituents.
-NH₂VariableBroad SingletChemical shift is dependent on solvent, concentration, and temperature. Protons are exchangeable.
-OHVariableBroad SingletChemical shift is dependent on solvent, concentration, and temperature. Proton is exchangeable.

The absence of adjacent protons for H-2 and H-6 would likely result in singlet signals for both. The broadness of the -NH₂ and -OH signals is a characteristic feature due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the electronic influence of the substituents.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Notes
C-2~140 - 145Affected by the ring nitrogen.
C-3~145 - 150Attached to the hydroxyl group, leading to a downfield shift.
C-4~130 - 135Attached to the amino group.
C-5~115 - 120Attached to the chlorine atom.
C-6~120 - 125Influenced by the adjacent ring nitrogen and amino group.

The specific chemical shifts are estimations based on the analysis of similar substituted pyridines. For instance, in 4-amino-3,5-dichloropyridine (B195902), the carbon atoms attached to chlorine show signals in the range of 115-125 ppm. nih.gov

Advanced NMR Techniques for Comprehensive Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, as H-2 and H-6 are expected to be singlets, no cross-peaks between them would be observed. It would be useful to confirm the absence of such coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton (C-2 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For example, the H-2 proton would be expected to show correlations to C-3 and C-4, while the H-6 proton would correlate to C-4 and C-5. The amino protons could also show correlations to C-4 and C-5, and the hydroxyl proton to C-2 and C-3, thus confirming the substitution pattern.

Mass Spectrometry Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in identifying an unknown compound.

For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Expected HRMS Data:

IonCalculated m/z
[C₅H₅³⁵ClN₂O + H]⁺145.0167
[C₅H₅³⁷ClN₂O + H]⁺147.0137

The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Fragmentation Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically generating the protonated molecular ion [M+H]⁺. By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation in tandem MS/MS experiments), characteristic fragment ions are produced that provide valuable structural information.

Predicted ESI-MS/MS Fragmentation Pattern of [M+H]⁺ (m/z 145.0167):

A plausible fragmentation pathway could involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or hydrogen cyanide (HCN) from the pyridine ring.

Potential Fragment Ions:

m/z (Proposed)LossProposed Structure
127.0061H₂OLoss of water from the protonated molecule.
118.0038HCNLoss of hydrogen cyanide from the pyridine ring.
110.9821ClLoss of a chlorine radical.

The fragmentation patterns of related aminopyridines often involve the loss of HCN or cleavage of the substituent groups. nih.gov The specific fragmentation fingerprint of this compound would need to be determined experimentally to confirm these predictions.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

Single-crystal X-ray diffraction of 4-Amino-3,5-dichloropyridine reveals that the molecule crystallizes with one molecule in the asymmetric unit. nih.goviucr.org The pyridine ring is essentially planar, a common feature for such aromatic systems. The C1—N1—C5 bond angle within the pyridine ring is 116.4 (5)°, a deviation from the ideal 120° for sp² hybridized atoms. iucr.org This deviation is attributed to the electronic influence of the nitrogen atom's lone pair. nih.gov

Table 1: Selected Crystallographic Data for 4-Amino-3,5-dichloropyridine

ParameterValue
Crystal SystemOrthorhombic ijream.org
Space GroupPna2₁ ijream.org
a (Å)13.3133 (9) ijream.org
b (Å)12.9286 (11) ijream.org
c (Å)3.8678 (3) ijream.org
α, β, γ (°)90 ijream.org
Volume (ų)665.73 (9) ijream.org
Z4 ijream.org

This data represents the crystallographic parameters for the related compound 3,5-dichloropyridin-4-amine.

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal lattice of 4-Amino-3,5-dichloropyridine, molecules are linked by strong N—H···N hydrogen bonds. nih.goviucr.org These interactions occur between the amino group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, forming supramolecular chains that extend along the b-axis. nih.gov It is highly probable that this compound would exhibit similar N—H···N hydrogen bonding, and additionally, O—H···N hydrogen bonds involving the hydroxyl group, which would further contribute to the stability of its crystal structure.

Adjacent supramolecular chains in 4-Amino-3,5-dichloropyridine are interconnected by offset π–π stacking interactions between the pyridine rings. nih.goviucr.org The distance between the centroids of the interacting rings (Cg1···Cg1) is 3.8638 (19) Å, with a perpendicular distance of 3.4954 (12) Å and a slip angle of 25.2°. nih.gov These interactions are a significant contributor to the cohesion of the crystal structure. The presence of these interactions is confirmed by Hirshfeld surface analysis, which shows characteristic red and blue triangular regions on the shape index map. nih.goviucr.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. While specific spectra for this compound were not found, analysis of related compounds like 4-amino-2,6-dichloropyridine (B16260) provides a basis for understanding its expected vibrational modes. nih.govresearchgate.net

The vibrational spectra of such molecules are complex due to the various functional groups. The primary amino group (-NH₂) would exhibit characteristic stretching vibrations. researchgate.net The pyridine ring itself has a set of characteristic ring stretching and bending vibrations. The presence of the hydroxyl (-OH) group and the chlorine atom would also give rise to specific vibrational bands.

Density functional theory (DFT) calculations are often employed to simulate and interpret the vibrational spectra of such compounds. nih.govresearchgate.net These computational methods help in assigning the observed experimental bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational properties.

Table 2: Common Vibrational Modes in Substituted Pyridines

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Amino (-NH₂)N-H stretching3300 - 3500
Hydroxyl (-OH)O-H stretching3200 - 3600
Aromatic C-HC-H stretching3000 - 3100
Pyridine RingC=C and C=N stretching1400 - 1600
C-ClC-Cl stretching600 - 800

This table provides a generalized overview of expected vibrational frequencies.

Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available spectroscopic information for the compound this compound. Despite its confirmed existence, detailed experimental data, particularly from Fourier-Transform Infrared (FTIR) spectroscopy, is not publicly accessible. This absence of specific research findings prevents a detailed analysis and characterization of its molecular vibrations as requested.

Spectroscopic Characterization of 4 Amino 5 Chloropyridin 3 Ol

Fourier-Transform Infrared (FTIR) Spectroscopy

Without access to the actual FTIR spectrum of 4-Amino-5-chloropyridin-3-OL, a scientifically accurate and detailed discussion of its specific vibrational modes is not possible. The electronic environment created by the interplay of the amino, chloro, and hydroxyl substituents on the pyridine (B92270) ring would lead to a unique spectral fingerprint. However, in the absence of empirical data, any attempt to provide a specific data table or in-depth research findings would be speculative and would not meet the required standards of scientific accuracy.

Information on related but distinct compounds, such as other chloro- and amino-substituted pyridines, is available. This information can offer a general approximation of where the characteristic absorption bands might appear. For instance:

O-H stretching vibrations from the hydroxyl group are typically observed in the broad region of 3200-3600 cm⁻¹.

N-H stretching vibrations of the primary amine group usually appear as two bands in the 3300-3500 cm⁻¹ range.

C=C and C=N stretching vibrations within the pyridine ring are expected between 1400-1600 cm⁻¹.

C-Cl stretching vibrations generally occur in the region of 600-800 cm⁻¹.

However, the exact positions of these bands for this compound are influenced by the specific electronic and steric effects of all substituents combined, making it impossible to report with certainty without experimental validation.

Given the strict requirement for detailed and accurate research findings, and the current lack of such data in the public domain for this compound, the generation of a specific FTIR data table and a thorough analysis is precluded.

Computational Chemistry and Theoretical Studies on 4 Amino 5 Chloropyridin 3 Ol

Reaction Pathway Modeling and Energy Profiles

Solvation Effects on Reaction Pathways

The reactivity of 4-Amino-5-chloropyridin-3-OL can be significantly influenced by the solvent in which a reaction is carried out. Computational models are employed to study these solvation effects, predicting how the solvent interacts with the molecule and affects the energy barriers of potential reaction pathways.

Implicit and explicit solvation models are the two primary approaches used to simulate solvation. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, a method that is computationally efficient for estimating the bulk effects of the solvent. Explicit solvation models, on the other hand, involve including individual solvent molecules in the calculation, offering a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, the presence of amino (-NH2), hydroxyl (-OH), and chloro (-Cl) groups, along with the nitrogen atom in the pyridine (B92270) ring, allows for a variety of interactions with solvent molecules. For instance, in protic solvents like water or methanol, strong hydrogen bonds can form with the amino and hydroxyl groups, as well as the ring nitrogen. These interactions can stabilize the ground state, transition states, or products of a reaction to different extents, thereby altering the reaction kinetics and thermodynamics. In aprotic polar solvents such as DMSO or DMF, dipole-dipole interactions would be more prominent.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are often used to map the potential energy surface of a reaction in the presence of a solvent. By comparing the energy profiles of a reaction in the gas phase and in different solvents, chemists can predict how the solvent can be used to control the reaction's outcome, for example, by favoring one reaction pathway over another.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting the crystal packing and, consequently, the physical properties of the compound, such as its melting point, solubility, and stability.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from a given molecule to the electron density is greater than that of all other molecules. researchgate.net

The surface is typically mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. This mapping allows for the immediate visualization of intermolecular contacts:

Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, where the intermolecular distance is shorter than the sum of the van der Waals radii.

Blue spots represent longer contacts.

White areas denote contacts around the van der Waals separation.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. These plots represent di versus de, and the distribution and intensity of the points reveal the prevalence of different types of contacts. For a molecule like this compound, one would expect significant contributions from H···Cl, H···H, N···H, and O···H contacts.

While specific data for this compound is not available, a study on the closely related compound, 4-amino-3,5-dichloropyridine (B195902), provides illustrative insights. nih.gov In that crystal structure, the following intermolecular contacts were quantified: nih.gov

Interaction TypeContribution (%)
Cl···H/H···Cl40.1
H···H15.7
N···H / H···N13.1

This data is for 4-amino-3,5-dichloropyridine and serves as an example of the type of information obtained from Hirshfeld surface analysis. nih.gov

For this compound, the presence of the hydroxyl group would introduce significant O···H interactions, likely altering the percentages of the other contacts compared to its dichlorinated analog. The analysis would also reveal the presence of π-π stacking interactions, which are common in aromatic systems. nih.gov

Energy Framework Analysis of Crystal Structures

Using quantum mechanical methods, the interaction energies between a central molecule and its neighbors are calculated and partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components. These energies can be visualized as cylinders connecting the centroids of interacting molecules, where the radius of the cylinder is proportional to the magnitude of the interaction energy. rasayanjournal.co.in This provides a clear and intuitive representation of the packing architecture and the dominant forces holding the crystal together.

Studies on similar aminopyridine derivatives have shown that electrostatic interactions often play a dominant role in their crystal packing. rasayanjournal.co.inresearchgate.net For 4-amino-3,5-dichloropyridine, energy framework analysis revealed that Coulombic interactions make a substantial contribution to the total energy and crystal packing. nih.gov

The interaction energies are typically calculated using a suitable level of theory, such as CE-B3LYP/6–31G(d,p), and are presented in a tabular format. nih.gov An example of such a table, based on the analysis of a related compound, is shown below.

Molecular PairE_ele (kJ/mol)E_pol (kJ/mol)E_dis (kJ/mol)E_rep (kJ/mol)E_tot (kJ/mol)
Pair 1-50.2-10.5-35.825.3-71.2
Pair 2-30.1-5.2-20.715.4-40.6
Pair 3-5.6-1.8-15.38.9-13.8

Note: The data in this table is hypothetical and serves to illustrate the typical output of an energy framework analysis. The specific values would need to be calculated for this compound.

This analysis allows for a deep understanding of the supramolecular architecture, highlighting the key interactions responsible for the stability of the crystalline form. For this compound, the interplay of hydrogen bonding from the amino and hydroxyl groups, halogen bonding from the chlorine atom, and π-π stacking from the pyridine ring would create a complex and robust three-dimensional network.

Derivatization and Structural Modifications of 4 Amino 5 Chloropyridin 3 Ol

Functionalization of the Amino Group (e.g., Acylation, Alkylation)

The amino group at the C4 position of the pyridine (B92270) ring is a primary nucleophilic site, readily undergoing reactions such as acylation and alkylation. These modifications are fundamental in medicinal chemistry for altering the electronic and steric properties of the parent molecule, which can influence its biological activity.

Acylation: The amino group can be converted to an amide through reaction with acylating agents like acid chlorides or anhydrides. This transformation is typically performed in the presence of a base to neutralize the acid byproduct. The resulting amide is generally more stable and less basic than the original amine.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. This reaction can proceed to form secondary or tertiary amines, and in some cases, quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Table 1: Representative Functionalization Reactions of the Amino Group

Reaction Type Reagent Example Product Functional Group
Acylation Acetyl chloride Amide

Research into related aminopyridine structures shows that such functionalizations are common strategies for creating libraries of compounds for biological screening.

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at the C3 position offers another site for derivatization, primarily through esterification and etherification, converting the pyridinol into esters and ethers, respectively.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields the corresponding esters. This reaction can be catalyzed by acids or coupling agents.

Etherification: The formation of ethers is commonly achieved through the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction introduces an alkoxy substituent onto the pyridine ring. For instance, the synthesis of 4-(benzyloxy)-5-chloropyridin-3-amine has been documented, demonstrating the feasibility of etherification at this position.

Table 2: Representative Reactions at the Hydroxyl Group

Reaction Type Reagent Example Product Functional Group
Esterification Benzoic acid Ester

Substitution Reactions at the Pyridine Ring Chlorine Atom

The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. The presence of other substituents, like the amino and hydroxyl groups, modulates the reactivity of the chlorine atom.

The SNAr displacement of the chloro substituent is a key strategy for introducing a wide range of functionalities. Studies on related 3,4,5-trisubstituted pyridines have shown that the 4-chloro substituent can be displaced by various nucleophiles. researchgate.net Microwave-assisted SNAr reactions have proven efficient for preparing 4-amino-3,5-dihalopyridines by reacting 3,4,5-trihalopyridines with primary and secondary amines. researchgate.net This methodology highlights the viability of substituting the chlorine atom on the 4-Amino-5-chloropyridin-3-ol scaffold with various amines to generate novel derivatives.

Synthesis of Fused Heterocyclic Systems from this compound

The structure of this compound, with its adjacent amino and hydroxyl groups, is an ideal precursor for the synthesis of fused heterocyclic systems, such as pyridoxazines or other related structures. The vicinal amino and hydroxyl groups can react with bifunctional electrophiles to form new rings fused to the pyridine core.

For example, condensation reactions with aldehydes or ketones could lead to the formation of fused oxazine rings. The synthesis of imidazo[4,5-b]pyridine derivatives, which are structurally related to purines, often starts from substituted diaminopyridines. mdpi.com By analogy, chemical modification of the hydroxyl group in this compound to an amino group would create a diaminopyridine scaffold, which could then be cyclized to form fused imidazole rings. Such fused systems are of significant interest due to their diverse biological activities. mdpi.com

Investigation of Structure-Reactivity Relationships in Derivatives

The systematic derivatization of this compound at its various functional groups allows for the investigation of structure-reactivity and structure-activity relationships (SAR). By modifying one part of the molecule and observing the effect on its chemical or biological properties, researchers can develop a deeper understanding of the molecular features required for a desired outcome.

For instance, in the development of adenosine receptor ligands, a series of amino-3,5-dicyanopyridines were synthesized to explore SAR. mdpi.com It was found that substitutions at different positions on the pyridine ring had significant impacts on the affinity and efficacy of the compounds at various adenosine receptor subtypes. mdpi.com Similarly, modifying the amino, hydroxyl, and chloro positions of this compound would be expected to produce derivatives with a wide range of physicochemical properties and biological activities. Studies on other substituted pyridines, such as 4-amino-2,6-dichloropyridine (B16260), have also contributed to understanding the reactivity and potential applications of these types of compounds as energetic materials or synthetic intermediates. researchgate.net

Advanced Synthetic Applications of 4 Amino 5 Chloropyridin 3 Ol in Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic positioning of the amino, chloro, and hydroxyl functional groups on the pyridine (B92270) core makes 4-Amino-5-chloropyridin-3-OL a highly valuable intermediate for the synthesis of intricate molecular structures. Each of these groups can be selectively addressed and transformed, providing a platform for the stepwise construction of more complex derivatives.

The reactivity of the functional groups can be summarized as follows:

Functional GroupPotential Reactions
Amino Group Acylation, alkylation, diazotization followed by substitution (Sandmeyer-type reactions), and participation in condensation reactions to form fused heterocyclic systems. It can also direct further electrophilic substitution on the pyridine ring.
Chloro Group Nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles (amines, alcohols, thiols), and participation in various metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds.
Hydroxyl Group O-alkylation, O-acylation, and conversion to a better leaving group for subsequent substitution reactions.

This multi-faceted reactivity allows for the controlled and sequential introduction of various substituents, enabling the synthesis of highly functionalized and complex target molecules that would be challenging to prepare through other synthetic routes.

Building Block in Multi-Step Organic Synthesis

The utility of this compound extends to its role as a fundamental building block in multi-step synthetic sequences. Organic chemists can leverage the inherent reactivity of this compound to design and execute convergent synthetic strategies.

For instance, a common approach involves the initial protection of one or two of the functional groups to allow for the selective transformation of the third. This "protecting group strategy" is a cornerstone of modern organic synthesis and is particularly well-suited for a trifunctional molecule like this compound.

A hypothetical multi-step synthesis could involve:

Protection: Selective protection of the amino and hydroxyl groups.

Modification of the Chloro Group: Utilization of the chloro substituent in a cross-coupling reaction to introduce a new carbon-based fragment.

Deprotection and Further Functionalization: Removal of the protecting groups and subsequent reaction of the now-free amino and hydroxyl groups to build further complexity.

This stepwise approach allows for the precise construction of the target molecule, with each step building upon the functionality of this core pyridine unit.

Precursor to Diversified Pyridine Scaffolds and Chemical Libraries

In the realm of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is a powerful tool for identifying new leads with desired properties. This compound is an ideal precursor for the creation of such libraries due to its three distinct points of diversification.

By systematically varying the reagents used to react with the amino, chloro, and hydroxyl groups, a large and diverse library of pyridine derivatives can be rapidly synthesized. This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a broad chemical space around the central pyridine scaffold.

Table of Potential Library Scaffolds from this compound:

Reaction SiteExample Reagent ClassResulting Scaffold
Amino Group Carboxylic acids/acid chlorides, Sulfonyl chloridesN-acylated pyridines, N-sulfonylated pyridines
Chloro Group Boronic acids (Suzuki coupling), Amines (SNAr)Aryl-substituted pyridines, Amino-substituted pyridines
Hydroxyl Group Alkyl halides, Acyl chloridesO-alkylated pyridines, O-acylated pyridines
Combinatorial Sequential or parallel reaction at multiple sitesHighly substituted and diverse pyridine derivatives for high-throughput screening in drug and materials discovery.

The ability to generate a wide array of analogs from a single, readily accessible starting material underscores the strategic importance of this compound in modern chemical synthesis and the quest for novel functional molecules.

Q & A

Q. How to mitigate dust explosion risks during large-scale handling of this compound?

  • Methodological Answer :
  • Conduct dust explosibility testing (ASTM E1226).
  • Install spark-proof equipment and grounding systems in processing areas.
  • Use inert gas purging (N₂ or Ar) during transfers. Safety protocols for pyridine derivatives highlight the importance of particle size control and humidity management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.